4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions and catalytic reduction processes. For instance, a novel fluorinated diamine monomer with the tert-butyl group was prepared through nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4-tert-butylcatechol, followed by catalytic reduction with hydrazine and Pd/C (Yang et al., 2006). This methodology is indicative of the potential synthetic routes that can be adapted for the synthesis of 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of related compounds have been characterized by various techniques, including X-ray diffraction, NMR, and FTIR spectroscopy. For example, the crystal structure of a related compound was analyzed to understand the conformation and interactions within the molecule, providing insights into the molecular structure of 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide (Gholivand et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl phenylazocarboxylates have shown that these compounds are versatile building blocks for synthetic organic chemistry, indicating that 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide could similarly participate in various chemical reactions (Jasch et al., 2012).
Physical Properties Analysis
Related compounds exhibit notable physical properties such as high thermal stability and good solubility in polar solvents, which are desirable characteristics for materials science applications (Hsiao et al., 2000). These properties suggest that 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide may also possess similar advantageous physical properties.
properties
IUPAC Name |
4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO/c1-17(2,3)13-10-8-12(9-11-13)16(23)22-15-7-5-4-6-14(15)18(19,20)21/h4-11H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYSLIAWFXBRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186603 |
Source
|
Record name | 4-(1,1-Dimethylethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
CAS RN |
303790-75-2 |
Source
|
Record name | 4-(1,1-Dimethylethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303790-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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